(R)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline
Description
Properties
IUPAC Name |
4-[[[(2R)-3,3-dimethylbutan-2-yl]-methylamino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-11(14(2,3)4)16(5)10-12-6-8-13(15)9-7-12/h6-9,11H,10,15H2,1-5H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBIDDEKDMKPD-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)(C)C)N(C)CC1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline typically involves the reaction of aniline derivatives with tert-butyl-containing reagents. One common method includes the alkylation of aniline with ®-3,3-dimethylbutan-2-yl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity .
Chemical Reactions Analysis
Types of Reactions
®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sodium hydride
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced amines, and substituted aniline derivatives .
Scientific Research Applications
Chemistry
In chemistry, ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric effects in various reactions .
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. Its chiral nature makes it a valuable tool for studying enantioselective processes .
Medicine
In medicine, ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity patterns make it suitable for various applications, including catalysis and material science .
Mechanism of Action
The mechanism of action of ®-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs
Enantiomeric pairs often exhibit distinct biological activities and crystallization behaviors. For example, the S-configuration may lead to altered interactions with chiral receptors or enzymes .
2.1.2. 4-Fluoro-N-isopropyl-N-(((2R,3S)-3-propyloxiran-2-yl)methyl)aniline (1k) This analog () replaces the dimethylbutan-2-yl group with an oxirane-containing substituent.
2.1.3. 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline
This compound () features a bulky tris-pyrazolylmethyl group instead of the tertiary amine. The pyrazole rings enable coordination to metal centers, making it a candidate for catalytic applications. However, its larger size may reduce membrane permeability in biological systems compared to the target compound .
Physicochemical Properties
Solubility
- The target compound’s dimethylbutan-2-yl group enhances lipophilicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane.
- In contrast, 4-(tris(4-methylpyrazolyl)methyl)aniline () has methyl groups that improve solubility in polar aprotic solvents (e.g., DMSO) but reduce compatibility with non-polar media .
Stability
- The target compound’s tertiary amine is less prone to oxidation compared to secondary amines (e.g., 3-chloro-4-fluoro-N-{[pyrazolyl]methyl}aniline in ).
- DFT calculations on 4-(tris(4-methylpyrazolyl)methyl)aniline () suggest thermodynamic stability (ΔG = −45.2 kcal/mol) due to resonance stabilization of the tris-pyrazolyl group, which is absent in the target compound .
Spectroscopic Data Comparison
Biological Activity
(R)-4-(((3,3-Dimethylbutan-2-yl)(methyl)amino)methyl)aniline, with the CAS number 2165753-78-4, is a chiral compound notable for its complex structure and potential biological applications. This article explores its biological activity, focusing on its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₄H₂₄N₂
- Molecular Weight : 220.35 g/mol
- Structure : The compound features a tert-butyl group that contributes to its steric hindrance and unique reactivity patterns, making it a valuable tool in medicinal chemistry and biological research .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The steric hindrance provided by the tert-butyl group influences the compound's binding affinity and selectivity towards enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Enzyme Inhibition
The compound's chiral nature allows for selective interactions with enzymes. It may act as an inhibitor or modulator of enzyme activity, impacting metabolic pathways relevant to disease states. For example, similar compounds have been shown to inhibit mitochondrial ATP synthase, which is critical in cancer metabolism .
Case Studies
- Methyl Scanning Approach : A study investigated the effects of methylation on peptide analogs related to this compound. The findings indicated that small modifications could significantly enhance biological activity, suggesting a similar approach could be beneficial for this compound .
- Synthesis and Activity Correlation : Research into related compounds has demonstrated that structural variations can lead to significant differences in biological activity. For instance, changes in the alkyl chain length or branching can influence binding affinity and selectivity for specific targets.
Comparative Analysis
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Chiral amine with tert-butyl group | Potential anticancer and enzyme modulation | Limited direct studies available |
| Efrapeptin C | Peptidic natural product | Potent against MCF-7 cells | Inhibits mitochondrial ATP synthase |
| Analog 1f | Methylated derivative | Enhanced stability and potency | Shows increased hydrophobicity |
Future Directions
Further research is necessary to elucidate the specific biological activities of this compound. Investigating its interactions at the molecular level through in vitro and in vivo studies will provide insights into its therapeutic potential. Additionally, exploring structure-activity relationships will aid in optimizing its efficacy for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
